molecular formula C28H18N2O3S B11084938 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl naphthalene-1-carboxylate

4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl naphthalene-1-carboxylate

Cat. No.: B11084938
M. Wt: 462.5 g/mol
InChI Key: WCYZQRZZAALKQN-HMMYKYKNSA-N
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Description

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthoate ester

Preparation Methods

The synthesis of 4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-cancer or anti-microbial activity .

Comparison with Similar Compounds

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE can be compared with other benzothiazole derivatives, such as:

    2-arylbenzothiazoles: These compounds also feature a benzothiazole ring but differ in the substituents attached to the aryl group.

    Benzothiazole-2-acetonitrile: This compound has a similar benzothiazole core but with a cyano group attached to the acetonitrile moiety.

Properties

Molecular Formula

C28H18N2O3S

Molecular Weight

462.5 g/mol

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C28H18N2O3S/c1-32-25-16-18(15-20(17-29)27-30-23-11-4-5-12-26(23)34-27)13-14-24(25)33-28(31)22-10-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3/b20-15+

InChI Key

WCYZQRZZAALKQN-HMMYKYKNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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